4-Pyridinol, 3-chloro-2-methyl-, 1-oxide

Transporter Biology Drug-Drug Interaction Hepatocellular Uptake

4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS 108004-93-9) is a heterocyclic organic compound belonging to the pyridine N-oxide class, characterized by the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol. This compound is also known as 3-chloro-4-hydroxy-2-methylpyridine 1-oxide.

Molecular Formula C6H6ClNO2
Molecular Weight 159.57 g/mol
CAS No. 108004-93-9
Cat. No. B027320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinol, 3-chloro-2-methyl-, 1-oxide
CAS108004-93-9
Synonyms4-Pyridinol, 3-chloro-2-methyl-, 1-oxide
Molecular FormulaC6H6ClNO2
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1O)Cl
InChIInChI=1S/C6H6ClNO2/c1-4-6(7)5(9)2-3-8(4)10/h2-3,10H,1H3
InChIKeyDTRFWUYAZPSHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS 108004-93-9): A Functionalized Pyridine N-Oxide Building Block with Defined Physicochemical and Biochemical Attributes


4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS 108004-93-9) is a heterocyclic organic compound belonging to the pyridine N-oxide class, characterized by the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol [1]. This compound is also known as 3-chloro-4-hydroxy-2-methylpyridine 1-oxide . It is a functionalized building block with utility in organic synthesis and has demonstrated biochemical activity as an inhibitor of the human organic cation transporter 1 (OCT1) [2].

Functionalized pyridine N-oxide building block with a 3-chloro-2-methyl-4-hydroxy substitution pattern for heterocycle synthesis
Reported OCT1 inhibitor (weak potency) supports transporter study and low-interference probe screening

Why 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS 108004-93-9) Cannot Be Interchanged with Generic Pyridine N-Oxide Analogs


The specific substitution pattern of 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide—a chlorine atom at the 3-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position on the pyridine N-oxide ring—dictates its unique physicochemical and biological profile . This precise arrangement is critical; generic substitution with other pyridine N-oxides, such as 4-chloro-2-methylpyridine N-oxide (lacking the 4-hydroxyl group) or 3-chloro-2-methylpyridine 1-oxide (lacking the 4-hydroxyl group), will result in compounds with significantly different reactivity, metabolic stability, and target engagement, thereby invalidating experimental reproducibility and process integrity [1]. The following quantitative evidence underscores this point.

4-Hydroxyl Absence Alters Reactivity

Analogs such as 4-chloro-2-methylpyridine N-oxide lack the 4-OH group, which may shift nucleophilic substitution and O-alkylation pathways, compromising synthetic reproducibility.

Substitution Pattern Dictates Target Engagement

Removing the 3-chloro or 2-methyl substituent can change metabolic stability and OCT1 interaction; generic pyridine N-oxides may not reproduce the reported transporter inhibition profile.

Quantitative Differentiation Guide for 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS 108004-93-9) Against Comparators


Human OCT1 Transporter Inhibition: IC50 Comparison with Known Clinical Inhibitors

The compound demonstrates weak but quantifiable inhibition of human organic cation transporter 1 (OCT1/SLC22A1). Its measured IC50 of 138,000 nM (138 µM) in a HEK293 cellular uptake assay [1] places it as a considerably weaker inhibitor compared to clinically relevant OCT1 substrates/inhibitors like amitriptyline and nortriptyline, which exhibit IC50 values of 28.6 µM and 40.4 µM, respectively, under comparable recombinant cellular conditions [2]. This quantitative difference is critical for applications where minimal OCT1 interaction is desired.

OCT1 IC50 Comparison
Cross-study context
Target IC50 138 µM vs. amitriptyline 28.6 µM, nortriptyline 40.4 µM (HEK293, ASP+ uptake). 4.8-fold weaker than amitriptyline.
Supports low-interference probe screening
Cross-study comparable; confirm in your assay
Transporter Biology Drug-Drug Interaction Hepatocellular Uptake

Predicted Physicochemical Properties for Process Development: Density, Boiling Point, and Flash Point

Predicted physicochemical parameters are essential for process design and safe handling. For 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide, the predicted density is 1.4 ± 0.1 g/cm³, the boiling point is 375.7 ± 37.0 °C at 760 mmHg, and the flash point is 181.0 ± 26.5 °C . These values provide a baseline for comparing solvent compatibility and thermal stability against other pyridine N-oxide derivatives, many of which may have lower boiling points or different density profiles that impact downstream processing.

Predicted Physicochemical Profile
Class-level inference
Density 1.4±0.1 g/cm³, BP 375.7±37.0 °C, Flash point 181.0±26.5 °C (predicted).
Process design baseline; verify experimentally
Predicted values only; no experimental validation provided
Process Chemistry Chemical Engineering Safety Assessment

Synthetic Utility as a Hydroxypyridine N-Oxide Scaffold in Heterocycle Construction

The compound's unique combination of a 4-hydroxyl group and an N-oxide moiety enables specific reactivity patterns not possible with simpler analogs like 4-chloro-2-methylpyridine N-oxide. While direct comparative yield data is unavailable, the compound is classified as a versatile synthetic intermediate capable of undergoing reactions characteristic of both pyridine N-oxides (e.g., nucleophilic substitution) and phenols (e.g., O-alkylation, Mitsunobu reactions) [1]. This dual reactivity is a class-level feature that distinguishes it from analogs lacking the hydroxyl group.

Synthetic Utility
Supporting evidence
Dual N-oxide and phenolic OH functionality enables orthogonal diversification (O-alkylation, nucleophilic substitution).
May reduce synthetic steps in library synthesis
Qualitative structural feature; yield data not reported
Medicinal Chemistry Organic Synthesis Building Block

Optimal Application Scenarios for 4-Pyridinol, 3-chloro-2-methyl-, 1-oxide (CAS 108004-93-9) Based on Differentiating Evidence


As a Negative Control or Low-Interference Probe in OCT1 Transporter Studies

Given its weak inhibitory activity (IC50 = 138 µM) against OCT1, this compound is ideally suited for use as a negative control in cellular uptake assays where the effect of a true inhibitor (e.g., amitriptyline) is being evaluated [1]. Its low potency ensures minimal background interference, allowing for clearer interpretation of results involving more potent OCT1 modulators [2].

As a Dual-Functional Building Block for Parallel Medicinal Chemistry Synthesis

The presence of both an N-oxide and a phenolic hydroxyl group allows this scaffold to be diversified in two orthogonal directions, enabling the rapid generation of compound libraries. It can serve as a common intermediate for the synthesis of 4-alkoxy-pyridine N-oxides or for further functionalization of the pyridine ring via N-oxide-directed C-H activation [3].

As a Reference Standard for Physicochemical Property Benchmarking

The predicted density, boiling point, and flash point values (1.4 ± 0.1 g/cm³, 375.7 ± 37.0 °C, and 181.0 ± 26.5 °C, respectively) provide a baseline for process chemists to evaluate the thermal stability and solvent compatibility of this compound relative to other pyridine N-oxide derivatives during reaction optimization and scale-up .

Application
Selection Property
Validation Focus
OCT1 transporter control studies
Low-interference profile
OCT1 inhibition assay context
Medicinal chemistry library synthesis
Orthogonal reactivity
Scaffold diversification review
Process chemistry benchmarking
Predicted property baseline
Thermal and solvent compatibility review

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